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Compound of Interest

Compound Name: 3,5-Bis(methylthio)pyridine

Cat. No.: B1338540 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core

of numerous approved drugs and clinical candidates.[1][2] The electronic properties and

hydrogen bonding capabilities of the pyridine nitrogen atom contribute significantly to the

pharmacokinetic and pharmacodynamic profiles of these molecules. The introduction of

substituents at the 3- and 5-positions of the pyridine ring has been a successful strategy in the

development of various therapeutic agents, including kinase inhibitors and antimicrobial

agents. Furthermore, the incorporation of methylthio groups can modulate a compound's

lipophilicity, metabolic stability, and target-binding interactions.

This document provides an overview of the potential applications of "3,5-
Bis(methylthio)pyridine" in medicinal chemistry, based on the activities of structurally related

compounds. Due to the limited publicly available data on this specific molecule, the following

sections on biological activity, quantitative data, and experimental protocols are presented as

representative examples for this class of compounds.

Potential Therapeutic Applications
Based on the biological activities of analogous 3,5-disubstituted and methylthio-containing

pyridines, "3,5-Bis(methylthio)pyridine" and its derivatives are promising candidates for

investigation in the following areas:
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Oncology: Pyridine-based compounds are well-established as inhibitors of various protein

kinases that are dysregulated in cancer.[1][2][3] The 3,5-disubstitution pattern can be

optimized to achieve selectivity for specific kinase targets.

Inflammatory Diseases: Substituted pyridines have been explored as anti-inflammatory

agents, potentially through the modulation of inflammatory signaling pathways.

Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal

agents. Thio-substituted pyridines have also shown potential as antimicrobial compounds.

Experimental Protocols
Synthesis of 3,5-Bis(methylthio)pyridine
A plausible synthetic route to "3,5-Bis(methylthio)pyridine" involves the nucleophilic aromatic

substitution of a dihalopyridine precursor.

Protocol: Synthesis of 3,5-Bis(methylthio)pyridine from 3,5-Dibromopyridine

Materials:

3,5-Dibromopyridine

Sodium thiomethoxide (NaSMe)

Anhydrous N,N-Dimethylformamide (DMF)

Inert gas (Nitrogen or Argon)

Standard glassware for organic synthesis

Procedure:

1. To a dried round-bottom flask under an inert atmosphere, add 3,5-dibromopyridine (1

equivalent).

2. Dissolve the starting material in anhydrous DMF.
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3. Add sodium thiomethoxide (2.2 equivalents) portion-wise to the solution at room

temperature.

4. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Upon completion, cool the reaction mixture to room temperature and quench with water.

6. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

8. Purify the crude product by column chromatography on silica gel to afford "3,5-
Bis(methylthio)pyridine".

In Vitro Biological Evaluation
The following are representative protocols for assessing the potential anticancer activity of "3,5-
Bis(methylthio)pyridine".

Protocol: MTT Assay for Cytotoxicity Screening

This assay determines the effect of a compound on the metabolic activity of cells, which is an

indicator of cell viability.[4][5]

Cell Culture:

Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well

plate at a density of 5,000-10,000 cells/well.

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

Compound Treatment:

Prepare a stock solution of "3,5-Bis(methylthio)pyridine" in DMSO.

Perform serial dilutions to obtain the desired final concentrations.
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Treat the cells with varying concentrations of the compound and a vehicle control (DMSO).

Incubate for 48-72 hours.

MTT Assay:

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%)

by plotting a dose-response curve.

Protocol: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of "3,5-
Bis(methylthio)pyridine" against a specific protein kinase (e.g., a cyclin-dependent kinase,

CDK).[6][7][8]

Reagents and Materials:

Recombinant human kinase (e.g., CDK2/Cyclin A)

Kinase substrate (e.g., histone H1)

ATP (adenosine triphosphate)

Kinase assay buffer

"3,5-Bis(methylthio)pyridine"

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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Procedure:

1. Prepare serial dilutions of "3,5-Bis(methylthio)pyridine" in the kinase assay buffer.

2. In a 384-well plate, add the test compound, the kinase, and the substrate.

3. Initiate the kinase reaction by adding ATP.

4. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

5. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay

system according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of kinase inhibition for each compound concentration relative to

a no-inhibitor control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation
The following table presents hypothetical quantitative data for "3,5-Bis(methylthio)pyridine" to

illustrate the format for data presentation. Note: This data is for illustrative purposes only and is

not based on experimental results.
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Compound Target Assay Type IC₅₀ (µM) Cell Line
Cytotoxicity
IC₅₀ (µM)

3,5-

Bis(methylthi

o)pyridine

CDK2/Cyclin

A

In Vitro

Kinase Assay
2.5 MCF-7 15.2

3,5-

Bis(methylthi

o)pyridine

EGFR
In Vitro

Kinase Assay
> 50 HepG2 21.8

Reference

Inhibitor (e.g.,

Staurosporin

e)

CDK2/Cyclin

A

In Vitro

Kinase Assay
0.01 MCF-7 0.05
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Caption: Synthesis of 3,5-Bis(methylthio)pyridine.
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Caption: Hypothetical inhibition of a kinase signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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